molecular formula C14H9BrFNO3 B6646397 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid

2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid

Cat. No. B6646397
M. Wt: 338.13 g/mol
InChI Key: KNHOHQHYMKETML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid, also known as BFABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid involves its ability to inhibit the activity of various enzymes, including carbonic anhydrase and cholinesterases. It achieves this by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and the potential to act as an anti-inflammatory agent. Additionally, 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid has been shown to possess antioxidant properties, making it a potential candidate for developing novel antioxidant drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid in lab experiments include its potent inhibitory activity against various enzymes, its ability to induce apoptosis in cancer cells, and its potential to act as an anti-inflammatory and antioxidant agent. However, one of the limitations of using 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid in lab experiments is its relatively high cost, which may limit its widespread use in research studies.

Future Directions

There are several future directions for the research on 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid, including its potential applications in developing novel enzyme inhibitors, anticancer drugs, and antioxidant agents. Additionally, further studies are needed to explore the potential side effects of 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid, as well as its pharmacokinetics and pharmacodynamics in vivo. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid may increase its availability and potential use in scientific research.

Synthesis Methods

The synthesis of 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid involves the reaction between 4-fluorobenzoic acid and 2-amino-5-bromo benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid, which can be purified using recrystallization techniques.

Scientific Research Applications

2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid has been extensively studied for its potential applications in various scientific research fields, including cancer research, drug discovery, and enzyme inhibition studies. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and cholinesterases, making it a potential candidate for developing enzyme inhibitors. Additionally, 2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid has been shown to possess anticancer properties, making it a promising candidate for developing novel anticancer drugs.

properties

IUPAC Name

2-bromo-5-[(4-fluorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO3/c15-12-6-5-10(7-11(12)14(19)20)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHOHQHYMKETML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.